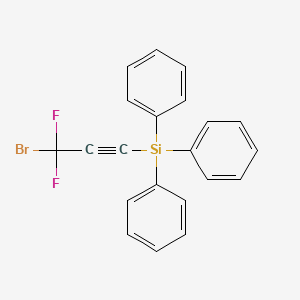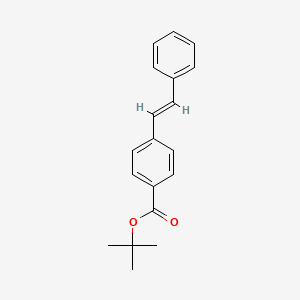
(E)-tert-butyl 4-styrylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 4-(2-phenylethenyl)benzoate: is an organic compound with the molecular formula C19H20O2. It is a derivative of benzoic acid and is characterized by the presence of a tert-butyl group and a phenylethenyl group attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Suzuki–Miyaura Coupling: One of the common methods for synthesizing tert-butyl 4-(2-phenylethenyl)benzoate involves the Suzuki–Miyaura coupling reaction.
Oxidative Coupling: Another method involves the copper-catalyzed oxidative coupling of benzyl cyanides with tert-butyl hydroperoxide.
Industrial Production Methods: Industrial production of tert-butyl 4-(2-phenylethenyl)benzoate often involves large-scale Suzuki–Miyaura coupling reactions due to their efficiency and scalability. The use of palladium catalysts and organoboron reagents is common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the aromatic ring undergoes substitution by electrophiles such as nitronium ions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) under acidic conditions is commonly used for oxidation reactions.
Electrophilic Aromatic Substitution: Reagents such as sulfuric acid (H2SO4) and nitric acid (HNO3) are used to generate electrophiles for substitution reactions.
Major Products:
Oxidation: Benzoic acid derivatives.
Electrophilic Aromatic Substitution: Substituted aromatic compounds depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Tert-butyl 4-(2-phenylethenyl)benzoate is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions .
Biology and Medicine:
- The compound is studied for its potential biological activities and interactions with various biomolecules. It may serve as a precursor for the synthesis of biologically active compounds.
Industry:
- In the industrial sector, tert-butyl 4-(2-phenylethenyl)benzoate is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications .
Wirkmechanismus
The mechanism of action of tert-butyl 4-(2-phenylethenyl)benzoate in chemical reactions involves the activation of the aromatic ring and the formation of reactive intermediates. In electrophilic aromatic substitution, the compound forms a benzenium ion intermediate, which then undergoes substitution by an electrophile . In oxidation reactions, the benzylic position is targeted, leading to the formation of benzoic acid derivatives .
Vergleich Mit ähnlichen Verbindungen
Tert-butylbenzoate: Similar in structure but lacks the phenylethenyl group.
Phenylethylbenzoate: Similar but lacks the tert-butyl group.
Vinyl 4-tert-butylbenzoate: Contains a vinyl group instead of a phenylethenyl group.
Uniqueness: Tert-butyl 4-(2-phenylethenyl)benzoate is unique due to the presence of both the tert-butyl and phenylethenyl groups, which confer specific reactivity and stability. This combination of functional groups makes it a versatile compound in organic synthesis and industrial applications.
Eigenschaften
Molekularformel |
C19H20O2 |
|---|---|
Molekulargewicht |
280.4 g/mol |
IUPAC-Name |
tert-butyl 4-[(E)-2-phenylethenyl]benzoate |
InChI |
InChI=1S/C19H20O2/c1-19(2,3)21-18(20)17-13-11-16(12-14-17)10-9-15-7-5-4-6-8-15/h4-14H,1-3H3/b10-9+ |
InChI-Schlüssel |
XBYYGUZLHAWYHU-MDZDMXLPSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)C1=CC=C(C=C1)/C=C/C2=CC=CC=C2 |
Kanonische SMILES |
CC(C)(C)OC(=O)C1=CC=C(C=C1)C=CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Methyl-1,5-diazabicyclo[3.1.0]hexan-2-one](/img/structure/B14186110.png)

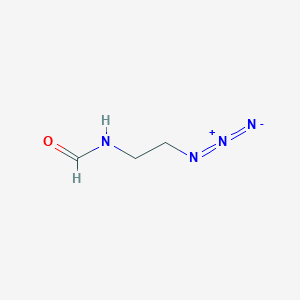


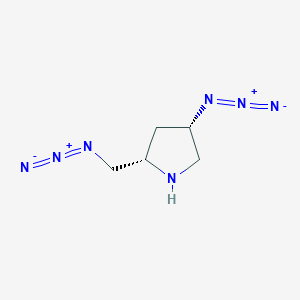
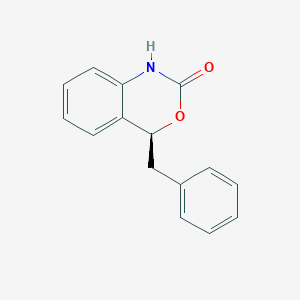
![1-(4-{2-[Methyl(phenyl)amino]anilino}piperidin-1-yl)ethan-1-one](/img/structure/B14186154.png)
![[(Dimethoxyphosphoryl)oxy]methyl prop-2-enoate](/img/structure/B14186165.png)

![(3S)-4-[(2,4-Dichlorophenyl)methoxy]-3-hydroxybutanenitrile](/img/structure/B14186169.png)
